molecular formula C13H12ClNO5 B12630621 N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide

Katalognummer: B12630621
Molekulargewicht: 297.69 g/mol
InChI-Schlüssel: DIQMYMQKHITGPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxane ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide typically involves the reaction of 4-chloroaniline with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
  • N-(4-chlorophenyl)-2,4-dioxo-1,3-dioxane-5-carboxamide
  • N-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxane-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxane ring and chlorophenyl group make it particularly interesting for various applications, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H12ClNO5

Molekulargewicht

297.69 g/mol

IUPAC-Name

N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide

InChI

InChI=1S/C13H12ClNO5/c1-13(2)19-11(17)9(12(18)20-13)10(16)15-8-5-3-7(14)4-6-8/h3-6,9H,1-2H3,(H,15,16)

InChI-Schlüssel

DIQMYMQKHITGPT-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)NC2=CC=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.